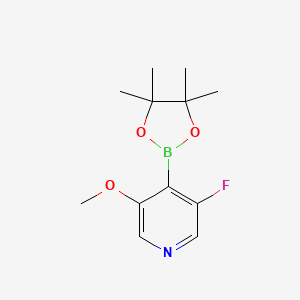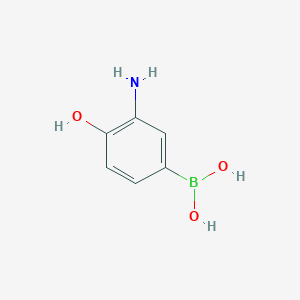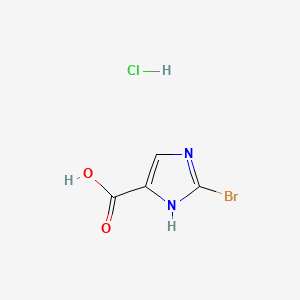
3-(Trifluoromethanesulfonylmethyl)azetidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethanesulfonylmethyl)azetidine hydrochloride is a fluorinated azetidine derivative. Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique chemical properties. The trifluoromethanesulfonyl group enhances the compound’s reactivity and stability, making it valuable in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethanesulfonylmethyl)azetidine hydrochloride typically involves the reaction of azetidine with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane (DCM) at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trifluoromethanesulfonylmethyl)azetidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonyl group can be replaced by nucleophiles under basic conditions.
Oxidation and reduction: The azetidine ring can be oxidized or reduced to form different derivatives.
Ring-opening reactions: Due to the ring strain, the azetidine ring can undergo ring-opening reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted azetidines, while ring-opening reactions can produce linear amines or other heterocycles .
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethanesulfonylmethyl)azetidine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is explored for its potential in drug discovery, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals
Wirkmechanismus
The mechanism of action of 3-(Trifluoromethanesulfonylmethyl)azetidine hydrochloride involves its interaction with various molecular targets. The trifluoromethanesulfonyl group enhances the compound’s electrophilicity, making it a potent inhibitor of enzymes that rely on nucleophilic active sites. The azetidine ring’s strain also contributes to its reactivity, facilitating interactions with biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride: Another fluorinated azetidine derivative with similar reactivity but different applications.
3,3-Difluoroazetidine hydrochloride: A derivative with two fluorine atoms on the azetidine ring, used in bioimaging and materials science.
Uniqueness
3-(Trifluoromethanesulfonylmethyl)azetidine hydrochloride is unique due to the presence of the trifluoromethanesulfonyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive intermediates .
Eigenschaften
Molekularformel |
C5H9ClF3NO2S |
|---|---|
Molekulargewicht |
239.64 g/mol |
IUPAC-Name |
3-(trifluoromethylsulfonylmethyl)azetidine;hydrochloride |
InChI |
InChI=1S/C5H8F3NO2S.ClH/c6-5(7,8)12(10,11)3-4-1-9-2-4;/h4,9H,1-3H2;1H |
InChI-Schlüssel |
ZEOCHSXIOGAHOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)CS(=O)(=O)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B13463858.png)


![[2-(Methoxymethyl)oxolan-2-yl]methanethiol](/img/structure/B13463872.png)
![2'-(Di-tert-butylphosphanyl)-3',6'-dimethoxy-2,6-bis(propan-2-yl)-[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13463880.png)

![tert-butyl N-{[4-(bromomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate](/img/structure/B13463888.png)

![N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochloride](/img/structure/B13463900.png)



![3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino}benzamide](/img/structure/B13463935.png)

